
4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
説明
4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is a specialty product used in proteomics research . It is a versatile chemical compound used in scientific research for its unique properties. It finds applications in various fields, such as drug discovery, polymer synthesis, and materials science.
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O2S2 . The average mass is 318.414 Da and the monoisotopic mass is 318.049683 Da .Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H14N2O2S2 . The molecular weight is 318.42 .科学的研究の応用
Inhibition of Carcinogenesis
Isothiocyanates, including compounds similar to 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide, have been extensively researched for their potent inhibition of carcinogenesis. Phenethyl isothiocyanate, a compound related to the one , demonstrates significant effectiveness in inhibiting lung tumor induction, highlighting the role of isothiocyanates in chemoprevention. The primary mechanism involves the selective inhibition of cytochrome P450 enzymes responsible for the metabolic activation of carcinogens, alongside the induction of Phase II enzymes and enhancement of apoptosis (Hecht, 2000).
Dietary Isothiocyanates and Cancer Progression
Dietary isothiocyanates, sourced from cruciferous vegetables, exhibit a broad spectrum of anti-cancer effects, including anti-proliferative, pro-apoptotic, anti-inflammatory, anti-migratory, and anti-angiogenic activities against various cancers. Their capacity to modulate signaling pathways and the epigenetic machinery, affecting DNA methyltransferases, histone modifiers, and miRNA expression, positions isothiocyanates as promising compounds for cancer therapy. This comprehensive assessment of isothiocyanates, such as sulforaphane, phenethyl isothiocyanate, and benzyl isothiocyanate, emphasizes their potential as therapeutic entities (Sundaram et al., 2021).
Amyloid Imaging in Alzheimer's Disease
While not directly related to the specific compound , research into amyloid imaging ligands for Alzheimer's disease showcases the broader spectrum of biochemical research, where related compounds might play a role in the development of diagnostic tools or treatments. The development and evaluation of such imaging ligands are critical for early detection and therapy evaluation in Alzheimer's disease (Nordberg, 2007).
Gastrointestinal Health and Isothiocyanates
Phenylethyl isothiocyanate (PEITC), closely related to the compound of interest, is highlighted for its antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties, particularly in the context of gastrointestinal health. The review underlines PEITC's potential as a natural nutraceutical or adjuvant for oxidative/inflammatory-related disorders in the gastrointestinal tract, marking a significant area of research for compounds with similar chemical structures (Coscueta et al., 2022).
Antimicrobial Activity of Isothiocyanates
Isothiocyanates have been extensively studied for their antimicrobial properties against a wide array of human pathogens. The effectiveness of these compounds, including those structurally related to this compound, against bacteria with resistant phenotypes underlines their potential as alternatives or supplements to conventional antibiotics. This area requires standardization in study methods and further research to fully harness their therapeutic potential (Romeo et al., 2018).
特性
IUPAC Name |
4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-21(19,15-8-6-14(7-9-15)16-12-20)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBUEDYWWDJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220756 | |
| Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-73-1 | |
| Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


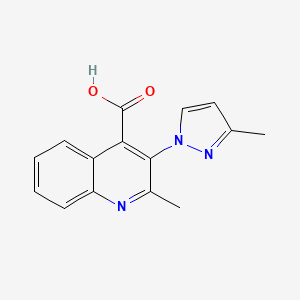
![2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3175257.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
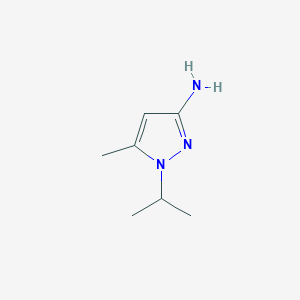
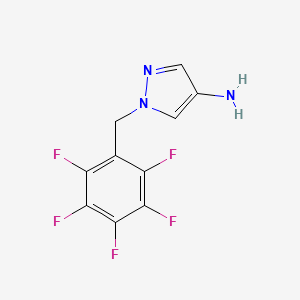
![Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B3175285.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)

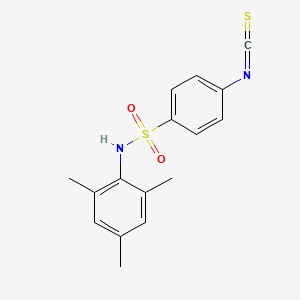
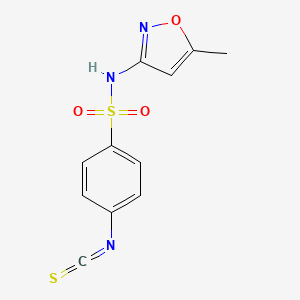
![2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3175326.png)
![6-Fluoro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3175330.png)
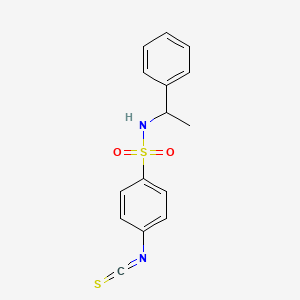
![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3175337.png)
